REACTION_CXSMILES
|
[CH2:1]([C:9]1[CH:21]=[CH:20][C:12]([CH2:13][CH2:14]CS([O-])(=O)=O)=[CH:11][CH:10]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[I-:22].[Na+]>O1CCCC1>[I:22][CH2:14][CH2:13][C:12]1[CH:20]=[CH:21][C:9]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])=[CH:10][CH:11]=1 |f:1.2|
|
Name
|
4-Octylphenethylmethane sulfonate
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)C1=CC=C(CCCS(=O)(=O)[O-])C=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
133 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a calcium chloride guard tube
|
Type
|
STIRRING
|
Details
|
the mixture is stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in water (300 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×250 mL)
|
Type
|
WASH
|
Details
|
washed with aqueous sodium thiosulphate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |